4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE
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Overview
Description
4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE is an organic compound that belongs to the class of isoxazolones Isoxazolones are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring This compound is characterized by the presence of a phenyl group, a furan ring, and an isoxazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE typically involves the condensation of 5-methyl-2-furaldehyde with 3-phenyl-5-isoxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-METHYL-2-FURYL)METHYLENE]AMINO-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
- 5-[(5-METHYL-2-FURYL)METHYLENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YLAMINO-2-(4-FLUOROPHENYL)ACETIC ACID
Uniqueness
4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11NO3 |
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Molecular Weight |
253.25g/mol |
IUPAC Name |
(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H11NO3/c1-10-7-8-12(18-10)9-13-14(16-19-15(13)17)11-5-3-2-4-6-11/h2-9H,1H3/b13-9- |
InChI Key |
VFAQKHZBOKAOSQ-LCYFTJDESA-N |
SMILES |
CC1=CC=C(O1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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